(R)-Chlorpheniramine-d6 Maleate Salt
説明
特性
分子式 |
C₂₀H₁₇D₆ClN₂O₄ |
|---|---|
分子量 |
396.9 |
同義語 |
(γR)-γ-(4-Chlorophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine (2Z)-2-Butenedioate; 2-[p-Chloro-α-[2-(dimethylamino-d6)ethyl]benzyl]pyridine Maleate; (-)-Chlorpheniramine-d6 Maleate; L-Chlorpheniramine-d6 Maleate; |
製品の起源 |
United States |
科学的研究の応用
Pharmacological Research
Mechanism of Action:
(R)-Chlorpheniramine-d6 Maleate Salt primarily functions as an antagonist at the histamine H1 receptor. By inhibiting the action of histamine, it alleviates symptoms associated with allergic reactions, such as sneezing, itching, and nasal congestion. The presence of deuterium allows for improved tracking of metabolic pathways and interactions in biological systems.
Pharmacokinetics:
Studies involving the pharmacokinetics of this compound can provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The deuterated form may exhibit altered pharmacokinetic profiles compared to its non-deuterated counterpart, which is crucial for understanding its therapeutic potential and safety profile.
Analytical Chemistry
Reference Material:
this compound serves as a standard reference material in analytical chemistry for method development and validation. Its unique isotopic signature allows for precise quantification in complex biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Impurity Profiling:
In pharmaceutical development, this compound is used to assess the purity of formulations containing chlorpheniramine. It helps in identifying and quantifying impurities that may arise during synthesis or storage.
Clinical Studies
Case Studies:
A notable case study reported hypersensitivity reactions to chlorpheniramine maleate, highlighting the importance of monitoring patient responses to antihistamines. The use of this compound in such studies can help elucidate the mechanisms underlying these reactions by providing a clearer picture of drug metabolism and receptor interaction dynamics .
Toxicology Research
Safety Assessments:
The compound is also utilized in toxicological studies to evaluate the safety profile of chlorpheniramine formulations. Its isotopic labeling allows researchers to trace metabolic pathways and understand potential toxic effects more comprehensively.
Pharmaceutical Development
Formulation Studies:
In the development of new antihistamines or modifications of existing ones, this compound can be employed as a model compound. Its behavior in various formulations can inform formulation scientists about stability, efficacy, and potential side effects.
類似化合物との比較
Key Compounds for Comparison:
Chlorpheniramine Maleate (non-deuterated, racemic mixture)
Dexchlorpheniramine Maleate (S-isomer, non-deuterated)
Chlorpheniramine-d4 Maleate Salt (deuterated at alternate positions)
Chlorpheniramine HCl (hydrochloride salt form)
Data Table: Comparative Properties
Critical Analysis
Salt Form Stability
The maleate salt form demonstrates superior physical stability compared to the hydrochloride (HCl) salt. A study monitoring disproportionation kinetics revealed that maleate salts exhibit a conversion rate of 0.01% per minute , whereas HCl salts degrade at 14% per minute under similar conditions . This stability makes maleate the preferred choice for long-term storage and pharmaceutical formulations .
Stereochemical Differences
- (R)-Isomer : Primarily used as an analytical reference standard due to its enantiomeric purity. Its role in therapeutic applications is less documented, as the S-isomer (dexchlorpheniramine) is the pharmacologically active form .
- (S)-Isomer (Dexchlorpheniramine) : Recognized as the active enantiomer in clinical settings, with stereoselective metabolism mediated by CYP2D6 . The S-configuration enhances receptor binding affinity, optimizing antihistaminic effects .
Deuterated vs. Non-Deuterated Analogs
- Deuterated Forms : (R)-Chlorpheniramine-d6 and Chlorpheniramine-d4 are utilized as internal standards in mass spectrometry. Deuterium labeling at the N,N-dimethyl groups (d6 ) reduces metabolic interference, improving quantification accuracy in biological samples . The d4 variant, with fewer deuterium atoms, may serve niche research purposes but lacks the same isotopic distinction .
- Non-Deuterated Forms: Chlorpheniramine Maleate and Dexchlorpheniramine Maleate are therapeutic agents, with the latter being 2–3 times more potent due to its S-configuration .
Regulatory and Pharmacopeial Status
- Chlorpheniramine Maleate is listed in the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) as a primary standard .
準備方法
Starting Materials and Reaction Sequence
The chlorpheniramine base is synthesized via a four-step sequence:
-
Formation of Intermediate 1 :
-
Alkylation to Intermediate 2 :
-
Base Hydrolysis to Chlorpheniramine :
-
Maleate Salt Formation :
Critical Process Parameters
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Sodium hydroxide amount | 1.8:1 (vs. nitrile) | Ensures complete hydrolysis |
| Extraction temperature | 0–10°C | Minimizes impurity solubility |
| Crystallization cooling | 0–10°C | Maximizes salt precipitation |
This non-deuterated process achieves 99% purity through toluene extraction and activated carbon filtration, avoiding heavy metals.
Deuteration Strategies for (R)-Chlorpheniramine-d6
Site-Specific Deuterium Incorporation
Deuteration targets six hydrogen atoms, typically at metabolically stable positions to ensure isotopic integrity during analytical use. Two primary methods are employed:
Deuterated Reagent Substitution
-
Reagents : Deuterated sodium amide (NaND2), deuterium oxide (D2O).
-
Mechanism :
-
NaND2 introduces deuterium during the formation of Intermediate 1.
-
D2O quenches reaction intermediates, replacing hydrogens in amine groups.
-
Post-Synthesis Isotopic Exchange
-
Conditions : Acidic/basic media with D2O, 50–60°C.
-
Catalysts : Palladium or platinum for C-D bond formation.
-
Yield : 70–85%, depending on reaction time (12–24 hours).
Optimization of Deuteration
| Parameter | Optimal Value | Effect on Deuterium Incorporation |
|---|---|---|
| Reaction pH | 8.5–9.0 | Enhances amine group exchange |
| Temperature | 50–60°C | Balances rate and decomposition |
| Catalyst concentration | 2–5 wt% Pd/C | Maximizes C-H activation |
Maleate Salt Formation and Purification
Salt Formation Protocol
Purification Techniques
-
Activated Carbon Filtration : Removes organic impurities (1:9 carbon-to-alkali ratio).
-
Recrystallization : Absolute ethanol at 0–10°C enhances crystal purity.
-
Analytical Validation :
-
HPLC : >99% purity.
-
NMR : Confirms deuterium enrichment at six positions.
-
Comparative Analysis of Deuterated vs. Non-Deuterated Methods
| Parameter | Non-Deuterated | Deuterated |
|---|---|---|
| Starting material cost | $120/kg | $450/kg |
| Reaction time | 18 hours | 24–36 hours |
| Overall yield | 160% | 72–85% |
| Purity | >99% | >99% |
Deuteration reduces yield due to isotopic exchange inefficiencies but maintains purity through stringent purification.
Industrial Scalability and Regulatory Considerations
The method’s scalability is demonstrated in the patent’s Example 2, which scales inputs to 1600 g chlorpheniramine with consistent yields. Regulatory advantages include:
Q & A
Basic Question: What validated HPLC methods are recommended for quantifying (R)-Chlorpheniramine-d6 Maleate Salt in pharmaceutical formulations?
Methodological Answer:
The USP monograph for chlorpheniramine maleate outlines a reversed-phase HPLC method using a C18 column, a mobile phase of 0.1% phosphoric acid and acetonitrile (85:15 v/v), and UV detection at 254 nm . System suitability requires a resolution ≥2.0 between chlorpheniramine and pseudoephedrine peaks. For deuterated analogs like (R)-Chlorpheniramine-d6, adjust the mobile phase ratio (e.g., 80:20) to account for isotopic effects on retention times. Quantitation uses the formula:
where is the standard concentration, and is the peak response ratio of the sample to standard . Validate accuracy (98–102%) and precision (RSD <2%) using spiked matrix samples.
Basic Question: How is this compound used as an internal standard for LC/MS bioanalysis?
Methodological Answer:
(R)-Chlorpheniramine-d6 is employed as a stable isotope-labeled internal standard (SIL-IS) to quantify chlorpheniramine in biological matrices (e.g., plasma, urine). Prepare a working solution at 100 µg/mL in methanol . Spike 50 µL into 1 mL of sample to correct for matrix effects and recovery variations. Use a C18 column with a gradient of 0.1% formic acid and methanol. Monitor transitions:
- Analyte: m/z 291.1 → 154.1 (chlorpheniramine)
- IS: m/z 297.1 → 160.1 (deuterated analog) .
Validate linearity (1–500 ng/mL), LOD (0.3 ng/mL), and carryover (<0.1%).
Advanced Question: How do FTIR and NMR resolve structural ambiguities in this compound inclusion complexes?
Methodological Answer:
FTIR identifies host-guest interactions in cyclodextrin inclusion complexes. For (R)-Chlorpheniramine-d6, compare pure compound spectra (e.g., O–H stretch at 3340 cm⁻¹, C=O at 1703 cm⁻¹) to inclusion complexes. A shift in O–H to 3394 cm⁻¹ indicates hydrogen bonding with α-cyclodextrin . For NMR, compare chemical shifts (e.g., deuterated N,N-dimethyl groups at δ 2.2 ppm) before/after complexation. Use 2D ROESY to confirm proximity between the aromatic protons of chlorpheniramine and cyclodextrin cavity protons .
Advanced Question: What strategies ensure enantiomeric purity during this compound synthesis?
Methodological Answer:
Enantiomeric purity (>98%) is critical for pharmacokinetic studies. Use chiral chromatography (e.g., Chiralpak AD-H column, hexane:isopropanol:diethylamine 90:10:0.1) to separate (R)- and (S)-enantiomers . Confirm purity via polarimetry ([α] = -15° to -20° for the R-enantiomer) . Deuterium labeling at N,N-dimethyl groups (6 D atoms) requires careful monitoring using NMR (δ 2.1–2.3 ppm) to avoid isotopic dilution .
Basic Question: How should this compound be stored to prevent degradation?
Methodological Answer:
Store at -20°C in sealed amber vials under inert gas (argon) to prevent photodegradation and oxidation . For short-term use, dissolve in methanol (100 µg/mL) and store at 4°C for ≤1 week. Monitor stability via HPLC: degradation products (e.g., N-oxide) should be <1% over 6 months .
Advanced Question: How does salt form (maleate vs. besylate) impact the physicochemical properties of chlorpheniramine analogs?
Methodological Answer:
Maleate salts enhance aqueous solubility (23 mg/mL at 25°C) compared to besylate (15 mg/mL) due to stronger hydrogen bonding with the dicarboxylic acid group . However, besylate improves thermal stability (decomposition at 220°C vs. 180°C for maleate). Characterize salt forms via DSC (maleate melt at 132°C) and XRD (distinct diffraction patterns at 2θ = 12.4°, 18.7°) .
Advanced Question: How are isotopic dilution methods optimized for (R)-Chlorpheniramine-d6 in metabolic studies?
Methodological Answer:
Use a 1:1 molar ratio of analyte to SIL-IS to minimize ion suppression . For metabolic profiling, incubate hepatocytes with (R)-Chlorpheniramine-d6 and monitor deuterium retention at N,N-dimethyl groups via HRMS (mass shift +6 Da). Validate extraction efficiency (≥85%) using SPE cartridges (e.g., C18, pH 7.4) and quantify phase I metabolites (e.g., N-demethylated derivatives) with MRM transitions .
Basic Question: What validated titration methods determine the purity of this compound?
Methodological Answer:
Non-aqueous titration with 0.1M perchloric acid in glacial acetic acid quantifies free base purity. Dissolve 50 mg of sample, add crystal violet indicator, and titrate to a blue endpoint. Calculate purity using:
where = titrant volume, = molarity, and = sample weight . Cross-validate with HPLC (≥95% chemical purity) .
Advanced Question: How do researchers reconcile discrepancies between HPLC and FTIR data in polymorph screening?
Methodological Answer:
Discrepancies arise from amorphous vs. crystalline content. For HPLC, use a 5 µm C18 column to detect impurities, while FTIR identifies polymorph-specific bands (e.g., C–Cl bend at 769 cm⁻¹ for Form I vs. 755 cm⁻¹ for Form II) . Use multivariate analysis (e.g., PCA) to correlate spectral and chromatographic data. Confirm polymorph identity via PXRD (Form I: peaks at 10.2°, 15.5°) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
